molecular formula C13H8FIO B1323953 2-Fluoro-3'-iodobenzophenone CAS No. 890098-24-5

2-Fluoro-3'-iodobenzophenone

Cat. No.: B1323953
CAS No.: 890098-24-5
M. Wt: 326.1 g/mol
InChI Key: JZIUDYYZJUORNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3’-iodobenzophenone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 2-fluorobenzoyl chloride and 3-iodophenylboronic acid can be used as starting materials. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Fluoro-3’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The carbonyl group in the benzophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted benzophenones can be formed.

    Oxidation Products: Carboxylic acids or esters.

    Reduction Products: Alcohols or other reduced forms of the benzophenone moiety.

Scientific Research Applications

2-Fluoro-3’-iodobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-iodobenzophenone depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in the study of molecular interactions and pathways.

Comparison with Similar Compounds

2-Fluoro-3’-iodobenzophenone can be compared with other halogenated benzophenones, such as:

  • 2-Fluoro-4’-iodobenzophenone
  • 3-Fluoro-3’-iodobenzophenone
  • 2-Fluoro-2’-iodobenzophenone

Uniqueness

The specific substitution pattern of 2-Fluoro-3’-iodobenzophenone gives it unique chemical properties, such as its reactivity and potential for forming specific interactions with biological targets. This makes it distinct from other similar compounds and valuable in various research applications.

Properties

IUPAC Name

(2-fluorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIUDYYZJUORNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641515
Record name (2-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-24-5
Record name (2-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.